

physical and chemical properties of Benzofuran-4-carbaldehyde

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Compound of Interest

Compound Name: **Benzofuran-4-carbaldehyde**

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An In-depth Technical Guide to Benzofuran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-4-carbaldehyde, a heterocyclic aromatic aldehyde, is a significant building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a fused benzofuran ring system with a reactive aldehyde group at the 4-position, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. Benzofuran derivatives are known to exhibit diverse biological activities, including antitumor, antibacterial, antioxidative, and antiviral properties, making this scaffold of particular interest in drug discovery and development. This guide provides a comprehensive overview of the physical and chemical properties of **Benzofuran-4-carbaldehyde**, detailed experimental protocols, and visualizations of key chemical processes.

Core Physical and Chemical Properties

The fundamental properties of **Benzofuran-4-carbaldehyde** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
IUPAC Name	1-Benzofuran-4-carbaldehyde	[1]
Synonyms	Benzofuran-4-carboxaldehyde, 4-Formylbenzofuran	[1]
CAS Number	95333-13-4	[1]
Molecular Formula	C ₉ H ₆ O ₂	
Molecular Weight	146.14 g/mol	
Appearance	Colorless liquid	
Melting Point	-27 °C	
Boiling Point	251.5 °C	
Flash Point	110.2 °C	
Solubility	Insoluble in water; soluble in ethanol, ether, benzene, and petroleum ether.	[2] [3]
Storage Temperature	2°C - 8°C	

Chemical Reactivity and Synthetic Utility

The chemical behavior of **Benzofuran-4-carbaldehyde** is dominated by the reactivity of both the benzofuran ring system and the aldehyde functional group.

The benzofuran nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing functional groups.

The aldehyde group is a key reactive site, readily undergoing a variety of transformations:

- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, benzofuran-4-carboxylic acid, using standard oxidizing agents. This provides a route to amides, esters, and other carboxylic acid derivatives.

- Reduction: Reduction of the aldehyde yields the corresponding alcohol, (benzofuran-4-yl)methanol, a useful intermediate for further functionalization.
- Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions with Grignard reagents and organolithium compounds to form secondary alcohols.
- Wittig Reaction: This is a powerful method for converting the aldehyde into an alkene, allowing for carbon-carbon bond formation and the extension of carbon chains.[\[4\]](#)[\[5\]](#)
- Condensation Reactions: The aldehyde can participate in condensation reactions, such as the aldol and Knoevenagel condensations, to form larger, more complex structures.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **Benzofuran-4-carbaldehyde** are crucial for its practical application in a research setting.

Synthesis of Benzofuran-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as benzofuran.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Reaction Scheme:

Experimental Procedure:

- Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.[\[6\]](#)
- Formylation: Dissolve benzofuran in a suitable solvent, such as dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extraction and Purification: Extract the aqueous mixture with an organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Oxidation to Benzofuran-4-carboxylic Acid

Reaction Scheme:

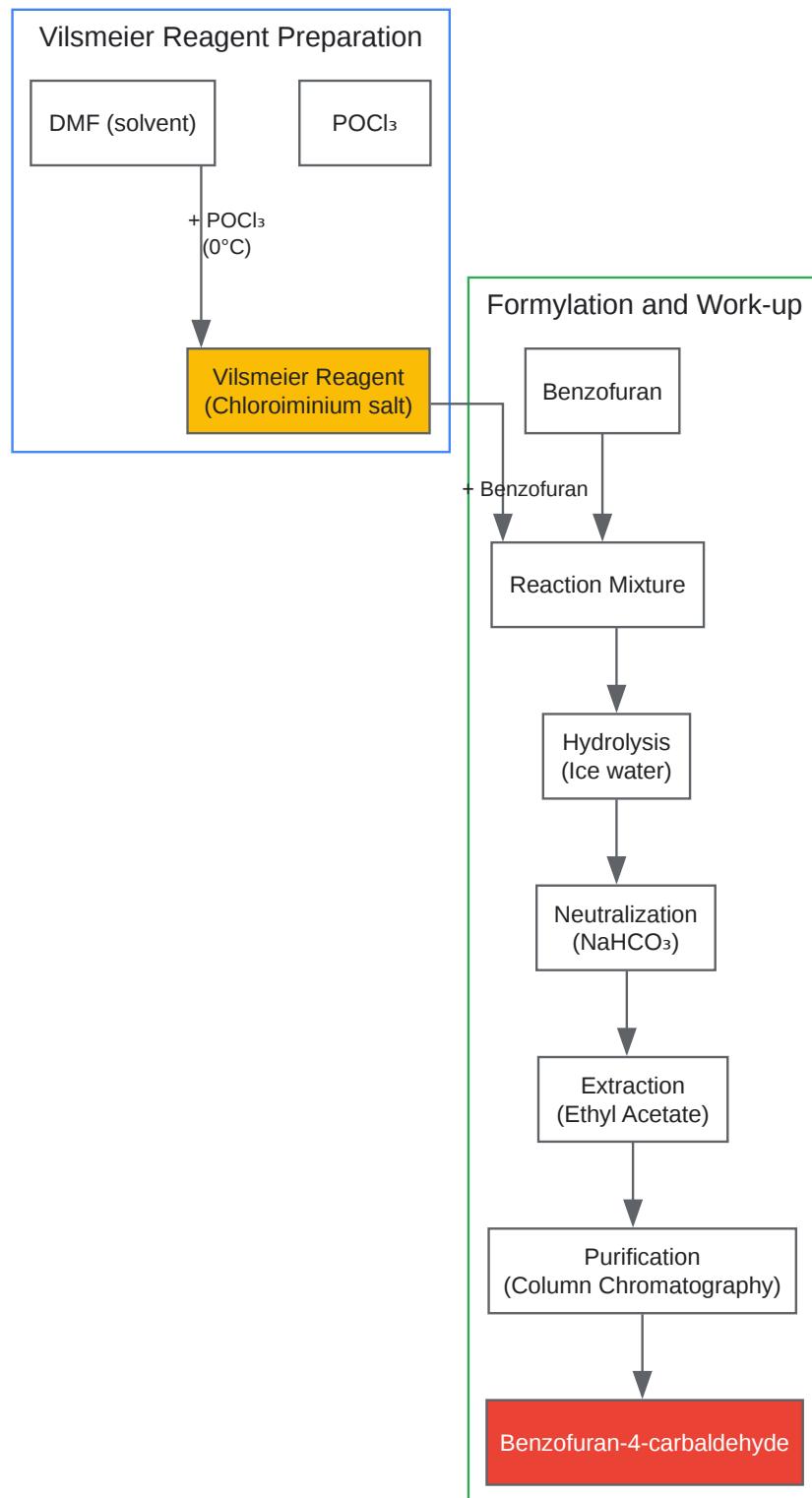
Experimental Procedure:

- Dissolve **Benzofuran-4-carbaldehyde** in a suitable solvent, such as acetone or a mixture of t-butanol and water.
- Prepare a solution of potassium permanganate ($KMnO_4$) or another suitable oxidizing agent, such as Jones reagent (CrO_3 in sulfuric acid).
- Slowly add the oxidizing agent to the solution of the aldehyde at a controlled temperature, typically $0^\circ C$ to room temperature.
- Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
- Quench the reaction, for example, by adding a small amount of a reducing agent like sodium bisulfite to destroy any excess oxidant.
- Acidify the mixture with a dilute acid, such as HCl, to precipitate the carboxylic acid.
- Filter the solid product, wash with cold water, and dry to obtain Benzofuran-4-carboxylic acid.

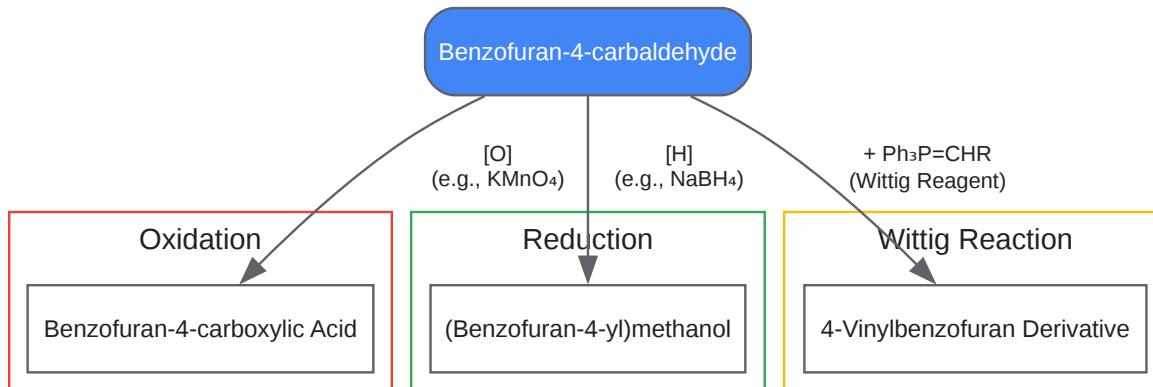
Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate key workflows and reaction mechanisms involving **Benzofuran-4-carbaldehyde**.

Synthesis of Benzofuran-4-carbaldehyde via Vilsmeier-Haack Reaction

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of Benzofuran-4-carbaldehyde.**

Key Reactions of Benzofuran-4-carbaldehyde

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Caption: Major reaction pathways of **Benzofuran-4-carbaldehyde**.

Conclusion

Benzofuran-4-carbaldehyde is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties, coupled with the versatile reactivity of its aldehyde group, provide numerous opportunities for the construction of novel and potentially bioactive molecules. The experimental protocols and reaction pathways detailed in this guide serve as a foundational resource for researchers and scientists working with this compound, facilitating its effective use in the laboratory and in the development of new chemical entities. As with all chemical research, appropriate safety precautions should be taken when handling **Benzofuran-4-carbaldehyde** and the reagents used in its synthesis and subsequent reactions.

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